molecular formula C14H15N3O3S B10925908 Propan-2-yl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10925908
M. Wt: 305.35 g/mol
InChI Key: GHWIFZOSFDEEIY-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with isopropyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
  • 4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
  • 2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride

Uniqueness

ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiadiazole ring and the benzoate moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

propan-2-yl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C14H15N3O3S/c1-8(2)20-14(19)10-4-6-11(7-5-10)15-13(18)12-9(3)16-17-21-12/h4-8H,1-3H3,(H,15,18)

InChI Key

GHWIFZOSFDEEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

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